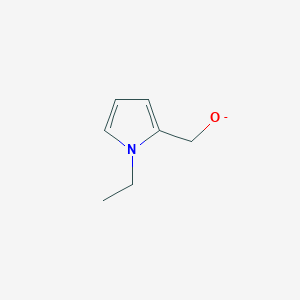

(1-Ethylpyrrol-2-YL)methanolate

Description

It is a colorless liquid with a molecular weight of 141.21 g/mol. This compound has gained attention in scientific research due to its potential biological activity and various applications.

Properties

IUPAC Name |

(1-ethylpyrrol-2-yl)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO/c1-2-8-5-3-4-7(8)6-9/h3-5H,2,6H2,1H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKSEIJFQIRYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NO- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylpyrrol-2-YL)methanolate can be achieved through several methods. One common approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts them into 2,5-unsubstituted pyrroles .

Industrial Production Methods

Industrial production methods for (1-Ethylpyrrol-2-YL)methanolate are not extensively documented. the general principles of pyrrole synthesis, such as the Paal-Knorr pyrrole synthesis and metal-catalyzed conversions, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpyrrol-2-YL)methanolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride yield substituted pyrroles.

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride for the Paal-Knorr pyrrole synthesis, manganese complexes for selective conversions, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-substituted pyrroles, carbonyl compounds, and alcohol derivatives .

Scientific Research Applications

(1-Ethylpyrrol-2-YL)methanolate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural products.

Biology: The compound exhibits potential biological activities, including antiproliferative and antioxidant effects.

Medicine: Research has shown its potential in developing new pharmaceuticals with diverse therapeutic properties.

Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (1-Ethylpyrrol-2-YL)methanolate involves its interaction with molecular targets and pathways. For instance, it can form complexes with metal ions and bind to specific enzymes, influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Formylpyrrole: Known for its biological activities, including hepatoprotective and immunostimulatory effects.

N-Substituted Pyrroles: These compounds have diverse applications in medicinal chemistry and material science.

Uniqueness

(1-Ethylpyrrol-2-YL)methanolate stands out due to its unique combination of an ethyl group and a methanolate moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives.

Biological Activity

(1-Ethylpyrrol-2-YL)methanolate, also known as sodium (1-ethyl-1H-pyrrol-2-yl)methanolate, is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethyl group attached to a pyrrole ring with a methanolate moiety. Its chemical formula is , and it is often synthesized through the reaction of 1-ethyl-1H-pyrrole with formaldehyde in the presence of sodium methoxide. The resulting product exhibits distinct reactivity due to its structural configuration.

The biological activity of (1-Ethylpyrrol-2-YL)methanolate can be attributed to several mechanisms:

- Enzymatic Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

- Signaling Pathway Modulation : It can influence cellular signaling cascades, potentially altering cell proliferation and apoptosis.

- DNA/RNA Interaction : The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Antimicrobial Properties

Research indicates that (1-Ethylpyrrol-2-YL)methanolate exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli. The compound's effectiveness is often measured using the minimum inhibitory concentration (MIC) method. A notable study reported an MIC value of less than 10 nM against E. coli DNA gyrase, highlighting its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of (1-Ethylpyrrol-2-YL)methanolate have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. The compound has been tested against several cancer cell lines, showing promising results in inhibiting tumor growth in vitro .

Synthesis Methods

The synthesis of (1-Ethylpyrrol-2-YL)methanolate typically involves:

- Reagents : 1-Ethyl-1H-pyrrole, formaldehyde, sodium methoxide.

- Conditions : The reaction is generally carried out at room temperature to slightly elevated temperatures in solvents such as methanol or ethanol over several hours.

Study on Antimicrobial Activity

A recent study focused on the antimicrobial effects of various pyrrole derivatives, including (1-Ethylpyrrol-2-YL)methanolate. The research indicated a strong correlation between structural modifications and biological activity, suggesting that further optimization could enhance its efficacy against resistant bacterial strains .

Study on Anticancer Effects

Another investigation assessed the anticancer potential of (1-Ethylpyrrol-2-YL)methanolate using human cancer cell lines. Results demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This study opens avenues for further exploration in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sodium (1-methyl-1H-pyrrol-2-yl)methanolate | Similar pyrrole structure | Moderate antibacterial activity |

| Sodium (1-ethyl-1H-pyrrol-3-yl)methanolate | Altered position of ethyl group | Limited research available |

| Sodium (1-ethyl-1H-pyrrol-2-yl)ethanolate | Ethanol instead of methanol | Under investigation |

The table illustrates how variations in structure can influence biological activity, emphasizing the unique position of (1-Ethylpyrrol-2-YL)methanolate in terms of potency and application potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.